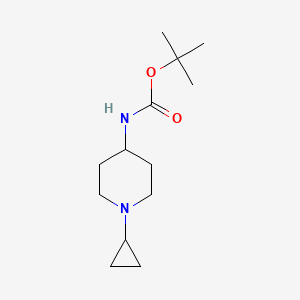

4-(Boc-amino)-1-cyclopropyl-piperidine

Descripción general

Descripción

4-(Boc-amino)-1-cyclopropyl-piperidine is an organic compound that is used as a building block in chemical synthesis . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of Boc-protected amines, such as 4-(Boc-amino)-1-cyclopropyl-piperidine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods have been developed for the Boc protection of amines, including catalyst-free methods and methods using various solvents .Chemical Reactions Analysis

The Boc group in 4-(Boc-amino)-1-cyclopropyl-piperidine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . The Boc group can also be removed using mild acidolysis .Aplicaciones Científicas De Investigación

BOC Protection of Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of amine protection .

Summary of the Application

BOC protection of amines is a crucial step in the synthesis of various biologically active molecules. The BOC group (tert-butoxycarbonyl) is used to protect amines during reactions, preventing them from reacting with other groups.

Methods of Application

The BOC protection of amines can be achieved in a green and eco-friendly route, which involves almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. This is done in catalyst and solvent-free media under mild reaction conditions .

Results or Outcomes

The products of this reaction were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Nonlinear Optical (NLO) Properties of Boc-amino Compounds

Specific Scientific Field

This application is in the field of Physical Chemistry and Optoelectronics , focusing on the nonlinear optical properties of organic compounds.

Summary of the Application

The nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine has been evaluated, showing that the molecule can be a good candidate as an NLO material .

Methods of Application

The molecular geometrical parameters, vibrational frequencies, electronic properties, and NLO behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .

Results or Outcomes

The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as an NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness, and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .

Dual Protection of Amino Functions

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the area of amine protection .

Summary of the Application

Dual protection of amino functions involving Boc is a method used in the synthesis of multifunctional targets. Primary amines can accommodate two such groups, and this review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

Boc-protection has been comprehensively documented . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group .

Efficient and Expeditious Chemoselective BOC Protection of Amines

Specific Scientific Field

This application is in the field of Green Chemistry and Sustainable Technology .

Summary of the Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

Methods of Application

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Dual Protection of Amino Functions

Summary of the Application

Dual protection of amino functions involving Boc is a method used in the synthesis of multifunctional targets. Primary amines can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Initially, the preparation of Boc-amino acids was a bit cumbersome but gradually better reagents and methods became available .

Results or Outcomes

Environmentally Conscious In-Water Peptide Synthesis

Summary of the Application

The synthesis of peptides using water-dispersible Boc-amino acid nanoparticles is an example of an environmentally conscious approach to peptide synthesis .

Methods of Application

The general procedure for the synthesis of peptides using water-dispersible Boc-amino acid nanoparticles involves treating Boc-Phe-Leu-NH2 with trifluoroacetic acid (TFA) for 1 hour at room temperature .

Results or Outcomes

The TFA solution was concentrated to a residue in vacuo, to which 1 ml of solution 4.0 mol/L HCl in dioxane was added .

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPWESLNMUXZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609857 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-1-cyclopropyl-piperidine | |

CAS RN |

534595-68-1 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)